2-((4-benzylpiperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one
Description
The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-(2-morpholino-2-oxoethoxy)-4H-pyran-4-one is a heterocyclic molecule featuring a pyran-4-one core substituted with a benzylpiperazinylmethyl group at the 2-position and a morpholino-2-oxoethoxy moiety at the 5-position. Its molecular formula is C₂₄H₂₉N₃O₅, with a molecular weight of 439.51 g/mol (estimated).
Synthetic routes for analogous compounds suggest that the morpholino-2-oxoethoxy group may be introduced via nucleophilic substitution reactions using chloroacetyl morpholine intermediates, while the benzylpiperazine moiety is likely incorporated through alkylation or coupling reactions .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-morpholin-4-yl-2-oxoethoxy)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c27-21-14-20(30-17-22(21)31-18-23(28)26-10-12-29-13-11-26)16-25-8-6-24(7-9-25)15-19-4-2-1-3-5-19/h1-5,14,17H,6-13,15-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKCGMITUNHSJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key characteristics:
Structural and Functional Insights
Core Heterocycle Influence: The 4H-pyran-4-one core (target and BI81840) is associated with electronic delocalization, enhancing interactions with biological targets. Pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit expanded aromatic systems, likely improving binding affinity for enzymes like kinases .
Substituent Effects: The morpholino-2-oxoethoxy group in the target compound may improve solubility due to morpholine’s polarity, whereas the piperidin-1-yl analog (BI81840) increases lipophilicity, possibly enhancing blood-brain barrier penetration . Benzylpiperazine substituents are recurrent in compounds with antiplasmodial and CNS activity, suggesting a role in target engagement (e.g., dopamine or serotonin receptors) .
Thiazol-4-one analogs required multi-step syntheses (e.g., Knoevenagel condensation), suggesting the target compound’s synthesis may also involve complex optimization .
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